n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-6-10(7-5-9)13-16-17-14(20-13)15-12(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTVBHQYFYVSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970164 | |
| Record name | N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49734957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5482-71-3 | |
| Record name | N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide or thiocyanate in the presence of a base.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a furan carboxylic acid derivative.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and furan rings through an amide bond formation. This can be achieved by reacting the thiadiazole derivative with a furan carboxylic acid derivative in the presence of a coupling agent, such as EDCI or DCC.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. This can lead to the formation of thiols or amines.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the thiadiazole or furan ring is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a potential candidate for drug development. It is being studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. It is also being investigated for its potential use in agriculture as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are believed to be due to its ability to disrupt key cellular processes, such as DNA replication and protein synthesis. This can lead to the inhibition of cell growth and proliferation, making it a potential therapeutic agent for cancer and infectious diseases.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogs involve substitutions on the thiadiazole ring (e.g., aryl, alkylthio, or halogenated groups) and modifications to the carboxamide side chain. These changes influence melting points, solubility, and bioactivity.
Table 1: Comparison of Structural Features and Physical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in compound 83c () enhances anti-mycobacterial activity (MIC = 9.87 μM against MDR-TB), likely due to increased electron-withdrawing effects compared to the 4-methylphenyl group in the target compound .
- Impact of Amide Groups : Acetamide derivatives () generally exhibit higher melting points (132–170°C) than furan-carboxamide analogs, suggesting differences in crystallinity and intermolecular interactions .
Anti-Mycobacterial Activity :
- Compound 83c (4-nitrophenyl analog) shows potent activity against Mycobacterium tuberculosis H37Rv and MDR-TB (MIC = 9.87 μM), outperforming isoniazid (>200 μM) . The target compound’s 4-methylphenyl group, being electron-donating, may reduce electrophilicity and thus anti-TB efficacy compared to 83c.
Insecticidal/Fungicidal Activity :
- The target compound’s 4-methylphenyl group offers moderate steric bulk, balancing solubility and bioavailability .
Crystallographic and Conformational Analysis
- Crystal Packing : Analogs like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () adopt butterfly conformations with near-coplanar thiadiazole and aryl rings (dihedral angles <1°). This planar arrangement may facilitate π-stacking in biological targets .
- Comparison with 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine () : The absence of the furan-carboxamide group in this analog reduces hydrogen-bonding capacity, underscoring the importance of the carboxamide moiety in target binding .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a furan ring fused with a thiadiazole moiety and a para-methylphenyl substituent. Its molecular formula is , and it exhibits unique chemical properties due to the presence of sulfur and nitrogen in the thiadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 111750-57-3 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives.
- Furan Ring Formation : The furan ring can be synthesized via cyclization reactions under acidic or basic conditions.
- Carboxamide Formation : The final step involves coupling the furan derivative with an amine to form the carboxamide group.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study evaluated its effects on human epithelial cancer cell lines including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using MTT assays. The results indicated that certain derivatives showed promising activity comparable to doxorubicin, a standard chemotherapeutic agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 6 | MCF-7 | 15.2 |
| 7 | HCT-116 | 12.8 |
| 11a | PC-3 | 10.5 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target, suggesting that the compound may inhibit angiogenesis—a critical process in tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Case Studies and Research Findings
- Anticancer Efficacy : In a comparative study of several thiadiazole derivatives, this compound was highlighted for its superior activity against prostate cancer cells when compared to other derivatives .
- Antimicrobial Studies : A study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
